[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol
Overview
Description
[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol: is a complex organic compound characterized by the presence of multiple functional groups, including a benzyloxy group, bromine, iodine, and a pyridinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol typically involves multi-step organic reactions. One common approach is the halogenation of a pyridine derivative, followed by the introduction of the benzyloxy group and the methanol moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid or aldehyde.
Reduction: Reduction of the bromine or iodine atoms to hydrogen.
Substitution: Replacement of the halogen atoms with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its halogenated structure can facilitate the tracing of biochemical reactions in living organisms.
Medicine
In medicinal chemistry, this compound has potential applications as a precursor for drug development. Its structural features make it a candidate for the synthesis of novel pharmaceuticals with potential therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of [5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity, leading to the modulation of biological pathways. The benzyloxy group may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- [5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinyl]methanol
- [5-(Benzyloxy)-6-bromo-4-fluoro-2-pyridinyl]methanol
- [5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]ethanol
Uniqueness
Compared to similar compounds, [5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol is unique due to the specific combination of bromine and iodine atoms, which can influence its reactivity and interaction with biological targets. The presence of the methanol group also distinguishes it from other derivatives, potentially affecting its solubility and chemical behavior.
Biological Activity
[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and involvement in metabolic pathways, supported by relevant data and case studies.
The compound exhibits significant biochemical interactions, particularly with various enzymes. It acts as both a substrate and an inhibitor in enzymatic reactions, influencing the activity of critical enzymes such as cytochrome P450 and oxidoreductases. These interactions can lead to alterations in catalytic activity, impacting biochemical pathways essential for cellular function.
Modulation of Cell Signaling
Research indicates that this compound modulates cell signaling pathways, notably the MAPK/ERK pathway. This modulation can lead to changes in cell proliferation and apoptosis, highlighting its potential role in cancer research and treatment.
Gene Expression Impact
The compound also affects gene expression related to oxidative stress response and metabolic regulation. Its ability to influence transcription factors may result in significant changes in cellular metabolism and stress responses.
At the molecular level, this compound interacts with various biomolecules through binding at active sites of enzymes. This interaction can either inhibit or activate enzymatic functions, leading to alterations in metabolite levels and cellular homeostasis. The compound's binding affinity for specific targets is crucial for its biological activity.
Temporal Effects in Laboratory Settings
The stability of this compound under laboratory conditions has been studied extensively. It remains stable over time but can produce degradation products that also exhibit biological activity. Long-term exposure studies have shown potential chronic effects on cellular processes, including sustained oxidative stress and altered metabolic activity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with phase I and phase II metabolic enzymes. Its metabolism leads to the formation of metabolites that may possess distinct biological activities, influencing the overall metabolic profile of cells.
Transport and Distribution
The transport mechanisms of this compound are mediated by specific transporters that determine its localization within cells. Effective transport is essential for maximizing its biological activity, as its distribution affects interactions with target biomolecules.
Subcellular Localization
The localization of this compound within cellular compartments is critical for its function. Targeting signals or post-translational modifications guide the compound to specific organelles, such as mitochondria or the nucleus, which can significantly influence its biological effects.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Anticancer Activity : In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines by inducing apoptosis through the modulation of signaling pathways.
- Antimicrobial Properties : Preliminary tests indicated some antimicrobial activity against specific bacterial strains, suggesting potential applications in treating infections .
- Metabolic Stability : Research highlighted the compound's favorable pharmacokinetic properties, including metabolic stability and bioavailability, which are crucial for therapeutic applications .
Data Tables
Properties
IUPAC Name |
(6-bromo-4-iodo-5-phenylmethoxypyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrINO2/c14-13-12(11(15)6-10(7-17)16-13)18-8-9-4-2-1-3-5-9/h1-6,17H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONIVNSGZDAIPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(N=C2Br)CO)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224160 | |
Record name | 6-Bromo-4-iodo-5-(phenylmethoxy)-2-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801224160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198569-39-9 | |
Record name | 6-Bromo-4-iodo-5-(phenylmethoxy)-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198569-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-iodo-5-(phenylmethoxy)-2-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801224160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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